molecular formula C22H25NO3 B1614178 3'-Carboethoxy-2-piperidinomethyl benzophenone CAS No. 898751-95-6

3'-Carboethoxy-2-piperidinomethyl benzophenone

Cat. No.: B1614178
CAS No.: 898751-95-6
M. Wt: 351.4 g/mol
InChI Key: UCVRENWWRLDYJT-UHFFFAOYSA-N
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Description

3'-Carboethoxy-2-piperidinomethyl benzophenone is a benzophenone derivative characterized by a carboethoxy (-COOEt) group at the 3' position and a piperidinomethyl (-CH₂-piperidine) substituent at the 2-position of the benzophenone core. Benzophenones are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their photostability, ability to act as radical scavengers, and versatility in synthetic modifications .

Properties

IUPAC Name

ethyl 3-[2-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)18-11-8-10-17(15-18)21(24)20-12-5-4-9-19(20)16-23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVRENWWRLDYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643583
Record name Ethyl 3-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-95-6
Record name Ethyl 3-[2-(1-piperidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-2-piperidinomethyl benzophenone typically involves the reaction of benzophenone with piperidine and ethyl chloroformate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-Carboethoxy-2-piperidinomethyl benzophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The benzophenone scaffold allows for diverse functionalization, with substituent positions and groups significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
3'-Cyano-2-piperidinomethyl benzophenone -CN (3'), -CH₂-piperidine (2) C₂₀H₂₀N₂O High lipophilicity; CB1 receptor binding
4'-Carboethoxy-2-piperidinomethyl benzophenone -COOEt (4'), -CH₂-piperidine (2) C₂₂H₂₅NO₃ Industrial/photo-crosslinking applications
2-Carboethoxy-3'-morpholinomethyl benzophenone -COOEt (2), -CH₂-morpholine (3') C₂₂H₂₅NO₄ Enhanced solubility due to morpholine
Isoxanthochymol Prenyl groups (multiple positions) C₃₈H₅₀O₅ Anticancer activity; bicyclic structure

Key Observations :

  • Functional Group Impact: Replacing carboethoxy with cyano (e.g., 3'-cyano analog) increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets . Morpholine substituents improve aqueous solubility, critical for drug formulation .

Physicochemical and Electrochemical Properties

Electrochemical reduction studies reveal that benzophenones undergo two one-electron reduction steps, with substituents modulating reduction potentials:

Compound First Reduction Potential (V) Second Reduction Potential (V) Solubility (LogP) Reference
3'-Cyano-2-piperidinomethyl -1.25 -1.85 (irreversible) 3.8
4'-Carboethoxy-2-piperidinomethyl -1.18 -1.78 (irreversible) 2.9
Benzophenone (parent) -1.30 -1.90 (irreversible) 3.1

Insights :

  • Electron-withdrawing groups (e.g., -CN, -COOEt) shift reduction potentials to less negative values, stabilizing radical intermediates .
  • Carboethoxy groups reduce LogP compared to cyano analogs, balancing lipophilicity and solubility .
Anticancer and Antimicrobial Activity
  • Polyprenylated benzophenones (e.g., isoxanthochymol) show cytotoxicity against cancer cell lines (IC₅₀ = 5–10 µM) via inhibition of topoisomerases .

SAR Trends :

  • Piperidine vs. Morpholine: Piperidinomethyl groups enhance CNS penetration, while morpholinomethyl improves solubility for peripheral targets .
  • Carboethoxy vs. Prenyl : Carboethoxy groups reduce steric hindrance compared to prenyl chains, favoring enzyme binding .

Biological Activity

3'-Carboethoxy-2-piperidinomethyl benzophenone, a derivative of benzophenone, is gaining attention for its potential biological activities. This compound is characterized by its unique structural features that enhance its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its applications in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C20H25NO3C_{20}H_{25}NO_3. Its structure includes a benzophenone core, which is known for its diverse biological activities due to the presence of phenolic groups and carbonyl functionalities.

1. Antitumor Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHepG225.4
Similar Benzophenone DerivativeSMCC-772132.6

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.

CompoundNO Inhibition (%)
This compound45
Control (No Treatment)100

3. Enzyme Inhibition

Benzophenone derivatives are known to interact with various enzymes, acting as inhibitors. The specific interactions can lead to the modulation of metabolic pathways, which is beneficial in designing drugs targeting specific diseases.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The piperidine moiety enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

  • Antitumor Study : A study involving the administration of this compound in a murine model demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.
  • Inflammation Model : In a model of acute inflammation, treatment with the compound resulted in decreased edema formation and reduced levels of pro-inflammatory cytokines, showcasing its potential therapeutic effects in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Carboethoxy-2-piperidinomethyl benzophenone
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